molecular formula C17H15NO B15225203 3-(3,4-Dimethylbenzylidene)indolin-2-one

3-(3,4-Dimethylbenzylidene)indolin-2-one

Cat. No.: B15225203
M. Wt: 249.31 g/mol
InChI Key: MLTVGMKTZVOOMQ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylbenzylidene)indolin-2-one (CAS 856435-42-2) is a high-purity oxindole-based compound offered for research and development purposes. This compound is part of a class of hetero-aromatic molecules known as oxindoles, which are frequently encountered in pharmaceutical compounds and natural products and are recognized for their broad spectrum of biological activities . Oxindole derivatives, particularly those with structural similarities to this compound, have demonstrated significant potential in pharmacological research. Recent scientific investigations have highlighted the antidiabetic properties of related dimethylbenzylidene indolinone derivatives, showing them to be significant inhibitors of key enzymes and pathways, including α-amylase and DPP-IV, in vitro . The research value of this compound extends beyond a single application, as oxindole scaffolds are broadly investigated for diverse activities including anti-cancer, anti-inflammatory, and kinase inhibitory effects . Researchers value this compound as a key building block in organic synthesis and for its potential as a pharmacophore in the design of new bioactive molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)10-15-14-5-3-4-6-16(14)18-17(15)19/h3-10H,1-2H3,(H,18,19)/b15-10-

InChI Key

MLTVGMKTZVOOMQ-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzylidene)indolin-2-one typically involves the condensation of 3,4-dimethylbenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzylidene)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its anti-inflammatory and antimicrobial properties.

    Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This inhibition is mediated through the suppression of signaling pathways like Akt, MAPK, and NF-κB .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

  • Example: (E)-1-(3,4-Dimethoxybenzyl)-3-((E)-3-(4-nitrophenyl)allylidene)indolin-2-one (45b) Synthesis: Prepared via alkylation with 3,4-dimethoxybenzyl bromide, yielding a red solid (51%) with a high melting point (201.3–201.9°C) . Similar derivatives show inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 .
  • Comparison : The dimethyl substitution in 3-(3,4-Dimethylbenzylidene)indolin-2-one may reduce polarity compared to nitro derivatives, affecting solubility and membrane permeability.

Methoxy-Substituted Derivatives

  • Example: 3-(4-(Dimethylamino)benzylidene)-1-methylindolin-2-one (8) Synthesis: Alkylation with CH3I yields a red solid (55%, mp 100.3–101.5°C) . These derivatives are less potent in kinase assays compared to nitro analogs .

Halogenated Derivatives

  • Example : 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one
    • Synthesis : Halogenation introduces steric bulk and hydrogen-bonding capability. This compound (CAS: 220904-99-4) has a molecular weight of 429.49 g/mol .
    • Activity : Halogens improve bioavailability and target affinity, as seen in kinase inhibitors like sunitinib .

Modifications to the Indolin-2-one Core

Hydrazone Derivatives

  • Example: 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (1) Synthesis: Hydrazone formation yields stable compounds with excellent inhibitory activity against EGFR (IC50 < 1 µM) and VEGFR-2 . Comparison: Hydrazones introduce additional hydrogen-bonding sites, enhancing kinase interaction.

Thione Derivatives

  • Example : 3-(Substituted-benzylidene)-1,3-dihydro-indolin-2-thione
    • Activity : Replacing the indolin-2-one oxygen with sulfur increases kinase inhibition potency (e.g., CK2 and p60(c-Src)) due to stronger electron withdrawal and metal coordination .

Table 1: Cytotoxicity and Kinase Inhibition of Selected Indolin-2-one Derivatives

Compound Target Kinase/Cell Line Activity (IC50 or Inhibition) Reference
3-(3,4-Dimethylbenzylidene)indolin-2-one N/A (Data not explicitly provided) Hypothesized moderate activity
(E)-1-(3,4-Dimethoxybenzyl)-3-(4-nitrophenyl)allylidene indolin-2-one (45b) RTKs (EGFR, VEGFR-2) IC50 < 1 µM
3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (1) EGFR/VEGFR-2/FLT-3 >90% inhibition at 10 µM
3-(4-Fluorobenzylidene)indolin-2-one MCF7 (breast cancer) 1.51 ± 0.09 µM
Sunitinib (Arylideneindolin-2-one) Multiple RTKs IC50 1–10 nM

Key Findings :

  • Nitro and hydrazone derivatives exhibit superior kinase inhibition, while halogenated compounds show enhanced cytotoxicity .
  • 3-(3,4-Dimethylbenzylidene)indolin-2-one’s dimethyl groups may balance lipophilicity and solubility, making it a candidate for further optimization .

Stability and Isomerization

  • Example : (E)-3-(3-(4-Nitrophenyl)allylidene)indolin-2-one (41b)
    • Stability : Rapid isomerization (33% in 20 h) in CH2Cl2-MeOH reduces efficacy, whereas 3-(3,4-Dimethylbenzylidene)indolin-2-one’s structure may confer greater stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.